[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE
Overview
Description
[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzyl bromide, 2-furylboronic acid, and 2-methoxyphenylacetic acid. These intermediates are then subjected to coupling reactions, such as Suzuki-Miyaura cross-coupling, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or furyl positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or furyl derivatives.
Scientific Research Applications
[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenethylamine backbone but lacks the fluorobenzyl and furyl groups.
2-Fluorodeschloroketamine: Contains a fluorine atom and a ketamine-like structure but differs in its overall molecular framework.
Uniqueness
[(4-FLUOROPHENYL)METHYL][3-(FURAN-2-YL)-3-(2-METHOXYPHENYL)PROPYL]AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and lipophilicity, while the furyl and methoxyphenyl groups contribute to its reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-24-20-6-3-2-5-18(20)19(21-7-4-14-25-21)12-13-23-15-16-8-10-17(22)11-9-16/h2-11,14,19,23H,12-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHRQQMZKRQEOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CCNCC2=CC=C(C=C2)F)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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